molecular formula C14H11F3N2O B2912365 N'-phenyl-3-(trifluoromethyl)benzohydrazide CAS No. 36457-10-0

N'-phenyl-3-(trifluoromethyl)benzohydrazide

Cat. No. B2912365
CAS RN: 36457-10-0
M. Wt: 280.25
InChI Key: JZSXYJWTGPXCTN-UHFFFAOYSA-N
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Description

“N’-phenyl-3-(trifluoromethyl)benzohydrazide” is a chemical compound with the molecular formula C14H11F3N2O . It has an average mass of 280.245 Da and a monoisotopic mass of 280.082336 Da .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, 3-(Trifluoromethyl)phenylhydrazine can be prepared by the reduction of 3-(trifluoromethyl)phenyldiazonium chloride . This compound may be used in the synthesis of N-2-diphenylhydrazinecarboxamides and N-2-diphenylhydrazine carbothioamides .


Molecular Structure Analysis

The molecular structure of “N’-phenyl-3-(trifluoromethyl)benzohydrazide” has been analyzed using various spectroscopic techniques, including infrared, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction . Theoretical calculations provide valuable insights into both global and local chemical activity, as well as the properties of molecules and chemicals, including their nucleophilic and electrophilic nature .

Scientific Research Applications

Chemical Research

“N’-phenyl-3-(trifluoromethyl)benzohydrazide” is a chemical compound with the molecular formula C14H11F3N2O . It is used in chemical research due to its unique properties and structure .

Antibacterial Activity

This compound has been found to have significant antibacterial activity. It has been used in the design and synthesis of N-(trifluoromethyl)phenyl substituted pyrazole derivatives , which are potent antimicrobial agents . These novel compounds are effective growth inhibitors of antibiotic-resistant Gram-positive bacteria and prevent the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .

Biofilm Prevention

The compound has shown effectiveness in preventing the development of biofilms, particularly by MRSA and Enterococcus faecalis . Biofilms are a major concern in medical settings as they can lead to persistent infections and are often resistant to antibiotics.

Treatment of Antibiotic-Resistant Bacteria

“N’-phenyl-3-(trifluoromethyl)benzohydrazide” derivatives have shown to be more effective than the control antibiotic vancomycin in treating antibiotic-resistant bacteria . This makes it a promising compound in the fight against antibiotic resistance.

Low Toxicity

The compound and its derivatives have shown low toxicity to cultured human embryonic kidney cells, making them potential candidates for therapeutic applications .

Synthesis of New Compounds

“N’-phenyl-3-(trifluoromethyl)benzohydrazide” is used in the synthesis of new compounds. For example, it has been used in the synthesis of a new Schiff base compound of N′-[(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoro-methyl)phenyl] amino}benzohydrazide .

Safety And Hazards

Safety data sheets recommend avoiding dust formation, not getting the compound in eyes, on skin, or on clothing, and using only under a chemical fume hood . It is also advised not to breathe the dust, vapor, mist, or gas, and not to ingest the compound . If swallowed, immediate medical assistance should be sought .

Future Directions

While specific future directions for “N’-phenyl-3-(trifluoromethyl)benzohydrazide” are not explicitly mentioned in the available literature, related compounds have been studied for various applications. For instance, hydrazones, which include “N’-phenyl-3-(trifluoromethyl)benzohydrazide”, have been reported to exhibit significant pharmacological and biological activities due to their unique –N–N=CH- pharmacophore structure . They have been used in applications such as supramolecular switches, metal structures, and sensors . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

N'-phenyl-3-(trifluoromethyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O/c15-14(16,17)11-6-4-5-10(9-11)13(20)19-18-12-7-2-1-3-8-12/h1-9,18H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSXYJWTGPXCTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-phenyl-3-(trifluoromethyl)benzohydrazide

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